

Early Experimental Results from the Heliotron B Program: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heliotron*

Cat. No.: *B12084254*

[Get Quote](#)

For distribution to researchers, scientists, and drug development professionals.

Introduction

The **Heliotron** B device, a pioneering apparatus in the field of plasma physics, provided foundational insights into magnetic confinement and plasma heating methodologies. Its unique magnetic field configuration, generated by a series of coil pairs with varied current intensities and directions, offered a novel approach to plasma stability and confinement. This document provides a detailed summary of the early experimental results obtained from the **Heliotron** B device, with a particular focus on the ion cyclotron heating experiments. The quantitative data, experimental protocols, and logical workflows are presented to offer a comprehensive technical guide for research professionals.

Core Device Specifications and Plasma Parameters

The initial experiments on **Heliotron** B established baseline parameters for the device and the plasma it could generate. These foundational data points are crucial for the interpretation of subsequent heating experiments.

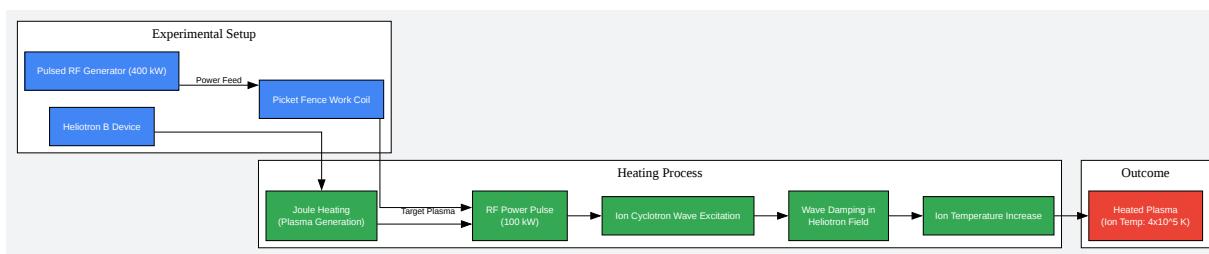
Parameter	Value	Unit
Inner Tube Diameter	8	cm
Minimum Magnetic Field Strength (on axis)	~1000	Gauss
Maximum Plasma Density	10^{14}	cm^{-3}
Pre-Heating Ion Temperature	Not specified	K
Pre-Heating Electron Temperature	Upper bounded around 10^6	K
Post-Heating Ion Temperature	Up to 4×10^5	K

Experimental Protocols: Ion Cyclotron Resonance Heating

A significant focus of the early **Heliotron** B research was the application of Ion Cyclotron Resonance Heating (ICRH) to elevate the ion temperature of the confined plasma. The process followed a sequential methodology, beginning with plasma generation via Joule heating, followed by the application of high-power radio-frequency (RF) waves.

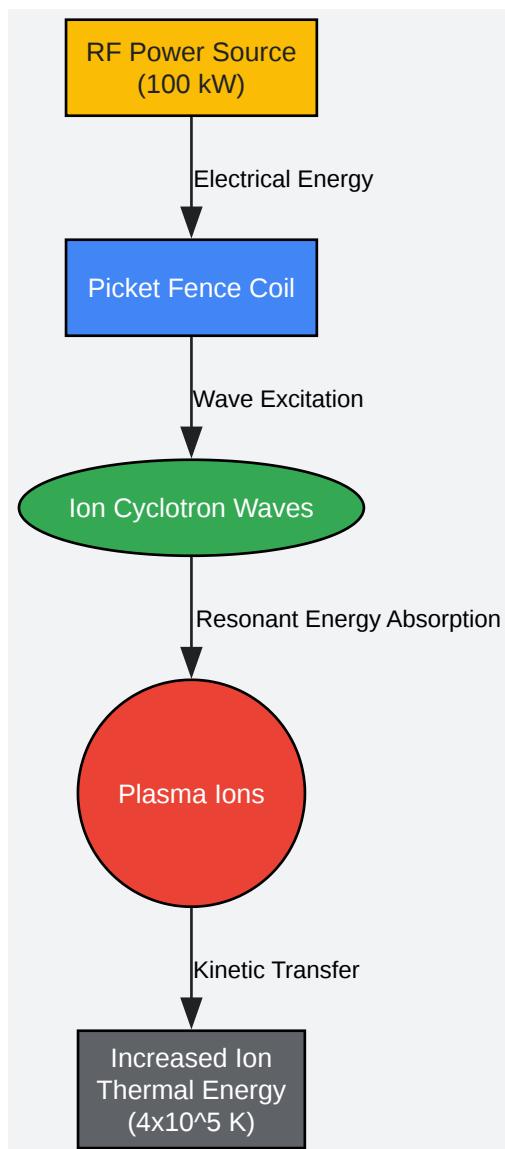
Plasma Generation

- Initial State: Neutral gas is introduced into the discharge tube of the **Heliotron** B.
- Joule Heating: An electrical current is induced in the gas, transforming it into a fully ionized plasma. This initial heating phase primarily raises the electron temperature.
- Plasma Confinement: The characteristic **Heliotron** magnetic field, with its numerous magnetic slopes, confines the generated plasma.


RF Power Application and Ion Heating

- RF Pulse Generation: A pulsed RF generator, capable of delivering up to 400 kW of peak power in a frequency range of 6 to 8 MHz, is utilized. A lower power (50 kW) pre-ionization pulse is also generated.[\[1\]](#)

- Wave Excitation: The RF power is fed into a Picket Fence type coil, which excites ion cyclotron waves with an axial wavelength of 12 cm within the plasma.[1]
- Energy Absorption and Damping: The excited ion cyclotron waves propagate along the magnetic field lines. The unique configuration of the **Heliotron** field, with its varying magnetic slopes, facilitates a phase mixing that leads to the damping of these waves. The energy from the damped waves is transferred to the plasma ions, thereby increasing their temperature.
- Measurement: The resulting increase in ion temperature is measured. Early experiments demonstrated that this heating method was selective, significantly raising the ion temperature while the electron temperature remained largely unaffected.[1]


Experimental and Logical Workflows

The following diagrams illustrate the key processes and logical flows within the **Heliotron B** experiments.

[Click to download full resolution via product page](#)

Caption: Workflow of the Ion Cyclotron Heating experiment in **Heliotron B**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- To cite this document: BenchChem. [Early Experimental Results from the Heliotron B Program: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12084254#early-experimental-results-from-heliotron-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com